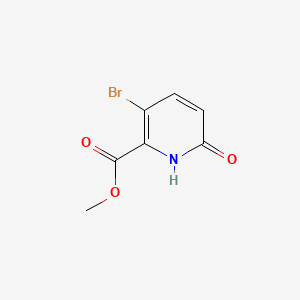

Methyl 3-bromo-6-hydroxypicolinate

Description

Methyl 3-bromo-6-hydroxypicolinate is a substituted picolinate ester featuring a bromine atom at the 3-position and a hydroxyl group at the 6-position of the pyridine ring. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the hydroxyl group may enhance solubility via hydrogen bonding or participate in further functionalization (e.g., etherification or esterification) .

Properties

IUPAC Name |

methyl 3-bromo-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWFRHKBTWEROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673241 | |

| Record name | Methyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-95-5 | |

| Record name | Methyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-6-hydroxypicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 6-hydroxypicolinate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-hydroxypicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

Substitution: Formation of 3-azido-6-hydroxypicolinate or 3-thiocyanato-6-hydroxypicolinate.

Oxidation: Formation of methyl 3-bromo-6-oxopicolinate.

Reduction: Formation of this compound alcohol.

Scientific Research Applications

Methyl 3-bromo-6-hydroxypicolinate has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-hydroxypicolinate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group on the pyridine ring can participate in hydrogen bonding and halogen bonding with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

Substituents at the 3- and 6-positions significantly influence the electronic, steric, and reactive properties of picolinate esters. Below is a comparison of Methyl 3-bromo-6-hydroxypicolinate with key analogs:

Physicochemical and Reactivity Trends

- Polarity and Solubility: The hydroxyl group in the target compound likely increases polarity and water solubility compared to analogs with -CF₃ or -CH₃ groups. For example, Methyl 3-amino-6-methoxypicolinate exhibits moderate solubility in polar solvents due to its methoxy group , while Methyl 3-bromo-6-(trifluoromethyl)picolinate is more lipophilic, favoring organic solvents .

- Reactivity :

- Bromine at the 3-position facilitates Suzuki coupling or nucleophilic aromatic substitution (e.g., with amines or thiols) across analogs .

- The hydroxyl group in the target compound may undergo esterification or act as a directing group in electrophilic substitution, contrasting with the inert -CF₃ group in ’s compound.

- Stability : Electron-withdrawing groups (e.g., -CF₃) stabilize the pyridine ring against electrophilic attack but may reduce nucleophilic reactivity. Methyl 3-bromo-6-methylpicolinate’s methyl group offers steric protection but lowers ring activation .

Biological Activity

Methyl 3-bromo-6-hydroxypicolinate (CAS Number: 1214345-95-5) is a chemical compound derived from picolinic acid, characterized by its unique bromine and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C7H6BrNO3

- Molecular Weight : Approximately 232.03 g/mol

- Structural Characteristics : The compound features a bromine atom at the third position and a hydroxyl group at the sixth position on the pyridine ring, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The bromine atom can enhance binding affinity through halogen bonding, while the hydroxyl group may participate in hydrogen bonding. These interactions can influence enzymatic activity and receptor binding, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving derivatives of this compound, it has been shown to be effective against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus:

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus (MSSA) | Antibacterial |

| This compound | Staphylococcus aureus (MRSA) | Antibacterial |

This activity suggests that the compound may be a valuable candidate for further development in treating bacterial infections.

Neuroprotective Effects

Compounds derived from picolinic acid, including this compound, have shown potential neuroprotective effects. Picolinic acid derivatives are known to modulate neurotransmitter systems, which may contribute to neuroprotection:

- Mechanism : The compound may influence glutamate signaling pathways, reducing excitotoxicity in neuronal cells.

- Research Findings : Preliminary studies suggest that this compound could enhance neuronal survival under stress conditions.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted by researchers at [insert institution] evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against resistant strains.

- Findings : Minimum inhibitory concentrations (MICs) were determined, with values indicating strong antibacterial activity.

-

Neuroprotective Study :

- In another study focused on neuroprotection, this compound was tested on cultured neuronal cells exposed to oxidative stress.

- Results : The compound significantly reduced cell death compared to controls, indicating its potential as a neuroprotective agent.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of complex natural products and bioactive molecules. Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics targeting resistant bacteria. |

| Neuroprotective Drugs | Potential use in therapies for neurodegenerative diseases. |

| Synthetic Intermediates | Utilized in the synthesis of more complex organic molecules for pharmaceuticals. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.